molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Cat. No.: B128216
CAS No.: 151665-85-9
M. Wt: 154.21 g/mol
InChI Key: WLXFQWJYMRTINR-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one typically involves the construction of the fused ring system through cyclization reactions. One common method involves the intramolecular cyclization of an amino ester or amino ketone precursor. For example, the construction of the piperazine ring can be achieved through intramolecular 1,4-addition of an unsaturated amino ester or reductive cyclization of an amino keto ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFQWJYMRTINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626485
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151665-85-9
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Pyrazin-2-yl-butyric acid ethyl ester (1 g, 5.14 mmol) was dissolved in abs. EtOH (50 ml) and hydrogenated over 10% Pd/C (200 mg) at 50 psi for 20 hours. After filtration, the solvent was removed under vacuum and the residue was purified by flash chromatography (DCM/MeOH/32% NH4OH from 95/5/0.5 to 90/10/1 respectively) to afford the title compound (454 mg, 57% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
57%

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